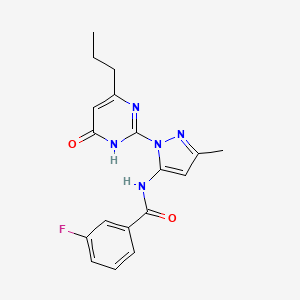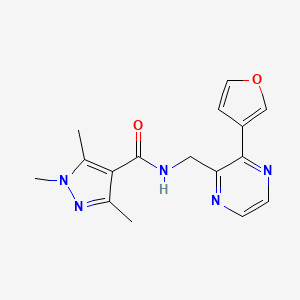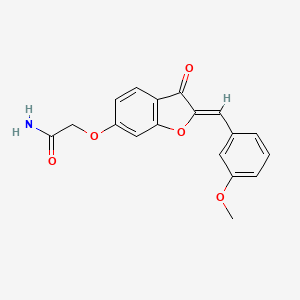![molecular formula C14H12ClNO4 B2825161 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1423031-73-5](/img/structure/B2825161.png)
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid, also known as CPOE-DHP or 2-Cl-CPP, is a synthetic compound that belongs to the family of dihydropyridine derivatives. CPOE-DHP has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology.
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the field of cardiovascular pharmacology, where 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been shown to have vasodilatory effects on arterial smooth muscle cells. This makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves the inhibition of L-type calcium channels in arterial smooth muscle cells. This leads to the relaxation of the smooth muscle cells, which in turn results in vasodilation. Additionally, 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been shown to have antioxidant properties, which may contribute to its cardiovascular protective effects.
Biochemical and physiological effects:
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its vasodilatory and antioxidant properties, 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been shown to inhibit platelet aggregation, reduce inflammation, and improve endothelial function. These effects make it a promising candidate for the treatment of various cardiovascular and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid in lab experiments is its specificity for L-type calcium channels in arterial smooth muscle cells. This allows for precise targeting of these channels, which is important for studying their role in cardiovascular physiology and disease. However, one limitation of using 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods for 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid, which could improve its availability for scientific research. Another area of interest is the investigation of 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid's potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its effects on various physiological systems.
Synthesis Methods
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be synthesized using various methods, including the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with 1,4-dihydropyridine-2,6-dimethylcarboxylic acid. Another method involves the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with 1,4-dihydropyridine-2-carboxylic acid. Both methods result in the formation of 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a white crystalline powder.
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-6-oxopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-4-1-2-6-12(10)20-9-8-16-11(14(18)19)5-3-7-13(16)17/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGZRGZQYJZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C(=O)C=CC=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)


![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)




![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride](/img/structure/B2825096.png)

